Phenol-d

Overview

Description

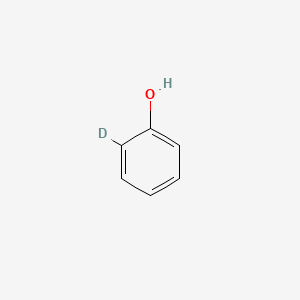

Phenol-d, also known as deuterated phenol, is a derivative of phenol where one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. Phenol itself is an aromatic organic compound with the molecular formula C₆H₅OH. It is characterized by a hydroxyl group (-OH) attached to a benzene ring. This compound is used in various scientific research applications due to its unique properties imparted by the presence of deuterium.

Preparation Methods

Synthetic Routes and Reaction Conditions

From Benzene Sulphonic Acid: Sodium phenoxide is produced by fusing the sodium salt of benzene sulphonic acid with sodium hydroxide at 573-623 K.

From Diazonium Salts: Phenol is formed when benzene diazonium chloride solution is warmed with water or dilute acids, resulting in the evolution of nitrogen gas.

From Grignard Reagent: Chlorobenzene or bromobenzene is transformed into phenyl magnesium halide in the presence of dry ether.

By Decarboxylation of Salicylic Acid: The sodium salt of salicylic acid is decarboxylated with soda lime, followed by acidification with dilute hydrochloric acid to produce phenol.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Oxidation: Phenol can be oxidized to quinones using reagents like potassium dichromate or ferric chloride.

Reduction: Quinones can be reduced back to hydroquinones using reducing agents such as sodium borohydride.

Electrophilic Aromatic Substitution: Phenol undergoes electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Potassium dichromate, ferric chloride.

Reduction: Sodium borohydride.

Substitution: Halogens (Cl₂, Br₂), nitric acid, sulfuric acid.

Major Products

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Halogenated phenols, nitrophenols, sulfonated phenols.

Scientific Research Applications

Phenol-d is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a solvent and reagent in various chemical reactions and synthesis.

Biology: Employed in studies involving deuterium isotope effects and metabolic pathways.

Medicine: Utilized in the development of deuterated drugs to improve metabolic stability and reduce toxicity.

Industry: Applied in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

Phenol-d exerts its effects through various mechanisms:

Proteolytic Agent: This compound acts as a potent proteolytic agent, dissolving tissue on contact via proteolysis.

Chemical Neurolysis: When injected near a nerve, this compound produces chemical neurolysis, affecting nerve fibers.

Electrophilic Substitution: The hydroxyl group in this compound facilitates effective delocalization of charge in the aromatic ring, stabilizing the arenium ion through resonance.

Comparison with Similar Compounds

Phenol-d can be compared with other similar compounds such as:

Phenol: The non-deuterated form of phenol, used widely in industrial and medical applications.

Cresols: Methylated derivatives of phenol, used as disinfectants and in the production of resins.

Hydroquinone: A reduced form of quinone, used in photographic development and as an antioxidant.

This compound is unique due to the presence of deuterium, which imparts different physical and chemical properties compared to its non-deuterated counterparts.

Biological Activity

Phenol-d, a deuterated form of phenol, has garnered attention in various fields of research due to its unique properties and biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, effects on human health, and potential applications in clinical settings.

Overview of this compound

This compound (C6D5OH) is a stable isotopic variant of phenol where hydrogen atoms are replaced with deuterium. This modification can influence the compound's chemical behavior, stability, and interactions with biological systems. The biological activity of this compound is primarily linked to its antioxidant properties, ability to modulate enzymatic activities, and potential therapeutic effects.

Phenolic compounds, including this compound, exhibit several biological activities through various mechanisms:

- Antioxidant Activity : this compound has been shown to scavenge free radicals and reduce oxidative stress in cells. This property is crucial for preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders .

- Enzyme Inhibition : Studies indicate that phenolic compounds can inhibit key enzymes involved in inflammatory processes and disease progression. For example, they may suppress the activity of cyclooxygenase (COX) and nitric oxide synthase (NOS), leading to reduced inflammation .

- Membrane Interaction : this compound interacts with lipid membranes, potentially altering their permeability and influencing cellular signaling pathways. This interaction can affect the behavior of various cell types, including immune cells .

Table 1: Biological Activities of this compound

Case Study 1: Muscle Function Improvement

A longitudinal case study investigated the effects of phenol injection (including this compound) on muscle joint function in a patient with spasticity resulting from an ischemic stroke. The study found that phenol injection significantly reduced stiffness and damping in the affected arm, demonstrating improved muscle function over a 12-week period. The results indicated a 35% decrease in stiffness and a 70% reduction in damping two weeks post-injection .

Case Study 2: Antioxidant Effects on Cellular Health

Another study focused on the antioxidant properties of phenolic compounds similar to this compound. It was observed that these compounds could significantly reduce oxidative stress markers in human cell lines exposed to harmful stimuli. The reduction in oxidative damage correlated with increased cell viability and decreased apoptosis rates .

Research Findings

Recent research highlights the multifaceted roles of phenolic compounds like this compound in health:

- Cancer Research : Phenolic compounds have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. This effect is attributed to their ability to modulate signaling pathways involved in cell survival and proliferation .

- Neurological Applications : The muscle-relaxing properties of phenolic compounds suggest potential applications in treating conditions characterized by spasticity or hypertonia, providing a therapeutic avenue for improving quality of life in affected individuals .

Properties

IUPAC Name |

2-deuteriophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i4D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWSIDIOOBJBQZ-QYKNYGDISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.